3-chloro-N-[(E)-1,2-dicyano-2-(2,5-dimethylpyrrol-1-yl)ethenyl]-2,2-dimethylpropanamide
Overview
Description
3-chloro-N-[(E)-1,2-dicyano-2-(2,5-dimethylpyrrol-1-yl)ethenyl]-2,2-dimethylpropanamide is a complex organic compound with potential applications in various scientific fields. This compound features a chloro group, a dicyano group, and a dimethylpyrrol moiety, making it a unique candidate for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the core pyrrole structure One common approach is to start with 2,5-dimethylpyrrole and introduce the dicyano group through a series of reactions involving cyanation agents
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to streamline the production process and minimize waste.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The chloro group can be oxidized to form a chloro oxide.
Reduction: : The dicyano group can be reduced to form a cyanoamine.
Substitution: : The amide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.
Substitution: : Nucleophiles like ammonia (NH₃) and amines can be used for substitution reactions.
Major Products Formed
Oxidation: : Chloro oxide derivatives.
Reduction: : Cyanoamine derivatives.
Substitution: : Amide derivatives with various substituents.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study enzyme inhibition and protein interactions. Its ability to bind to specific molecular targets makes it a valuable tool for understanding biological processes.
Medicine
In the medical field, this compound has potential applications in drug development. Its structural features can be exploited to design new therapeutic agents with improved efficacy and selectivity.
Industry
In industry, this compound can be used in the production of advanced materials and chemicals. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-chloro-N-[(E)-1,2-dicyano-2-(2,4-dimethylpyrrol-1-yl)ethenyl]-2,2-dimethylpropanamide
3-chloro-N-[(E)-1,2-dicyano-2-(2,6-dimethylpyrrol-1-yl)ethenyl]-2,2-dimethylpropanamide
Uniqueness
The uniqueness of 3-chloro-N-[(E)-1,2-dicyano-2-(2,5-dimethylpyrrol-1-yl)ethenyl]-2,2-dimethylpropanamide lies in its specific substitution pattern on the pyrrole ring, which can influence its reactivity and binding properties compared to similar compounds.
Properties
IUPAC Name |
3-chloro-N-[(E)-1,2-dicyano-2-(2,5-dimethylpyrrol-1-yl)ethenyl]-2,2-dimethylpropanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN4O/c1-10-5-6-11(2)20(10)13(8-18)12(7-17)19-14(21)15(3,4)9-16/h5-6H,9H2,1-4H3,(H,19,21)/b13-12+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYTWKCYACIBFMQ-OUKQBFOZSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C(=C(C#N)NC(=O)C(C)(C)CCl)C#N)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(N1/C(=C(\C#N)/NC(=O)C(C)(C)CCl)/C#N)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.77 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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